molecular formula C14H16N2O2S B12886624 S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate CAS No. 64887-11-2

S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate

Katalognummer: B12886624
CAS-Nummer: 64887-11-2
Molekulargewicht: 276.36 g/mol
InChI-Schlüssel: HCNYNLIHGIGBFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate: is a heterocyclic compound that contains both benzoxazole and piperidine moieties. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate typically involves the reaction of benzo[d]oxazole derivatives with piperidine-1-carbothioate under controlled conditions. One common method involves the use of 2-(chloromethyl)-1H-benzo[d]imidazole as a starting material, which reacts with piperidine-1-carbothioate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to ensure the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzo[d]oxazole-2-thiol
  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Piperidine-1-carbothioate derivatives

Uniqueness

S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate is unique due to its combined benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

64887-11-2

Molekularformel

C14H16N2O2S

Molekulargewicht

276.36 g/mol

IUPAC-Name

S-(1,3-benzoxazol-2-ylmethyl) piperidine-1-carbothioate

InChI

InChI=1S/C14H16N2O2S/c17-14(16-8-4-1-5-9-16)19-10-13-15-11-6-2-3-7-12(11)18-13/h2-3,6-7H,1,4-5,8-10H2

InChI-Schlüssel

HCNYNLIHGIGBFN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)SCC2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.